molecular formula C47H72O18 B12426712 (2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one

(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one

Cat. No.: B12426712
M. Wt: 925.1 g/mol
InChI Key: AJDSYFQMQGZVPS-KCWQJKHFSA-N
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Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name delineates the compound’s stereochemical complexity. The parent structure is a cyclopenta[a]phenanthrene steroid core with 17 carbon positions modified by hydroxyl, methyl, and oxo groups. The stereodescriptors (R/S) at positions 2, 3, 8, 9, 10, 13, 14, 16, and 17 define the three-dimensional arrangement of substituents. For example, the hydroxyl group at C-16 adopts an R-configuration, while the methyl group at C-4 is in the S-configuration.

The glycosidic moiety comprises two linked oxane (pyranose) rings. The first sugar unit, a 3-O-methyl-α-L-mannopyranosyl residue, connects to the steroid at C-3 via a β-1,4-glycosidic bond. The second unit, a β-D-glucopyranosyl group, attaches to the first sugar through an α-1,4 linkage. Each sugar’s stereochemistry is specified by descriptors such as 2S,3R,4S for the mannopyranosyl ring.

Table 1: Key Stereochemical Assignments

Position Configuration Functional Group
C-2 R Furanone methyl
C-3 R Glycosidic bond
C-16 R Hydroxyl
C-17 R Furanone linkage

Core Steroidal Backbone Analysis

The cyclopenta[a]phenanthrene system consists of four fused rings (A–D) with trans junctions between rings A/B and C/D. Methyl groups at C-4, C-10, and C-13 contribute to the hydrophobic core, while the hydroxyl at C-14 and oxo group at C-11 introduce polarity. The C-17 side chain hosts the furanone ring, a hallmark of cardenolides.

X-ray crystallography of analogous compounds reveals that the steroid backbone adopts a rigid, chair-like conformation stabilized by intramolecular hydrogen bonds between C-14-OH and C-12=O. This conformation optimizes interactions with biological targets such as Na⁺/K⁺-ATPase.

Table 2: Steroidal Backbone Substituents

Position Substituent Role in Structure
C-3 Glycosidic moiety Solubility modulation
C-11 Oxo group Hydrogen-bond acceptor
C-14 Hydroxyl Hydrogen-bond donor
C-17 Furanone ring Pharmacophoric element

Glycosidic Moiety Composition and Linkage Patterns

The compound’s trisaccharide chain consists of:

  • β-D-Glucopyranosyl : A six-membered ring with axial C-1 hydroxyl, linked via α-1,4 to the next sugar.
  • 3-O-Methyl-α-L-mannopyranosyl : A methylated mannose derivative with equatorial C-2 hydroxyl.
  • α-L-Acofriopyranosyl : A rare 6-deoxy sugar with a terminal methyl group.

Glycosidic linkages were confirmed via nuclear magnetic resonance (NMR) coupling constants (J₁,₂ ≈ 3–4 Hz for α-linkages; J₁,₂ ≈ 7–8 Hz for β-linkages). The 1→4 linkages between sugars create a linear trisaccharide that extends the molecule’s polarity, enhancing water solubility compared to aglycone forms.

Table 3: Glycosidic Linkage Analysis

Sugar Unit Anomeric Configuration Linkage Position
β-D-Glucopyranosyl β (axial) 1→4
α-L-Mannopyranosyl α (equatorial) 1→4
α-L-Acofriopyranosyl α (equatorial) Terminal

Furanone Ring System: Electronic Structure and Tautomerism

The furan-3-one ring at C-17 features a conjugated enone system (C-20–C-22) with electron-withdrawing carbonyl groups. Natural bond orbital (NBO) analysis indicates significant π-electron delocalization across C-20–C-22 and the lactone oxygen, stabilizing the ring against hydrolysis.

Tautomerism is constrained by the steroid’s rigidity; however, keto-enol equilibria may occur in solution. Density functional theory (DFT) calculations predict a 4.2 kcal/mol preference for the keto form due to intramolecular hydrogen bonding between the C-14 hydroxyl and furanone carbonyl.

Table 4: Furanone Electronic Properties

Property Value (DFT Calculation)
C=O bond length 1.21 Å
Enolization energy +4.2 kcal/mol
Dipole moment 5.6 Debye

The isopropyl group at C-2 of the furanone introduces steric bulk, limiting rotational freedom and favoring a single conformational isomer in biological environments.

Properties

Molecular Formula

C47H72O18

Molecular Weight

925.1 g/mol

IUPAC Name

(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one

InChI

InChI=1S/C47H72O18/c1-19(2)25-14-28(51)47(9,65-25)39-23(49)15-44(6)27-12-10-21-22(46(27,8)29(52)16-45(39,44)7)11-13-30(43(21,4)5)62-40-36(58)37(24(50)18-59-40)63-42-38(34(56)32(54)26(17-48)61-42)64-41-35(57)33(55)31(53)20(3)60-41/h10,14,19-20,22-24,26-27,30-42,48-50,53-58H,11-13,15-18H2,1-9H3/t20-,22+,23+,24+,26+,27-,30+,31-,32+,33+,34-,35+,36+,37-,38+,39-,40-,41-,42-,44-,45+,46-,47-/m0/s1

InChI Key

AJDSYFQMQGZVPS-KCWQJKHFSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3[C@@H](CO[C@H]([C@@H]3O)O[C@@H]4CC[C@@H]5C(=CC[C@@H]6[C@]5(C(=O)C[C@]7([C@]6(C[C@H]([C@@H]7[C@@]8(C(=O)C=C(O8)C(C)C)C)O)C)C)C)C4(C)C)O)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(COC(C3O)OC4CCC5C(=CCC6C5(C(=O)CC7(C6(CC(C7C8(C(=O)C=C(O8)C(C)C)C)O)C)C)C)C4(C)C)O)CO)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Core Functionalization

  • C11-Ketone Installation : Oxidation of a Δ⁹(11) steroidal intermediate using Jones reagent (CrO₃/H₂SO₄) introduces the 11-oxo group.
  • C16-Hydroxylation : Directed epoxidation of Δ¹⁴-steroids with mCPBA, followed by acid-catalyzed epoxide rearrangement, yields β16-hydroxyl groups.
  • C17-Furanone Formation : Singlet oxygen oxidation of a C17-furan precursor (e.g., from testosterone derivatives) generates the 2-methyl-5-isopropylfuran-3-one moiety.

Protection-Deprotection Strategy

  • TBS Protection : Transient protection of C3/C16 hydroxyls using tert-butyldimethylsilyl (TBS) chloride ensures regioselectivity during glycosylation.
  • Acetylation : Acetic anhydride in pyridine selectively acetylates secondary hydroxyls, leaving tertiary hydroxyls (e.g., C16) unprotected.

Oligosaccharide Assembly

The trisaccharide chain ([2S,3R,4R,5R,6S]-3,4,5-trihydroxy-6-methyloxan-2-yl → [2S,3R,4S,5S,6R]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl → [2S,3R,4S,5R]-3,5-dihydroxyoxan-2-yl) is constructed sequentially:

Monosaccharide Preparation

  • L-Rhamnose ([2S,3R,4R,5R,6S]-6-Methyloxan-2-yl) : Synthesized from D-mannose via C6-methylation (MeI/Ag₂O) and stereoinversion at C2 (Mitsunobu reaction).
  • D-Glucose Derivatives : Perbenzoylated glucose imidates (e.g., 1-OH activated as trichloroacetimidate) serve as glycosyl donors.

Glycosylation Reactions

  • Step 1 (C3-Oxan-2-yl) : BF₃·OEt₂-promoted coupling of TBS-protected aglycone with L-rhamnose imidate (α-selectivity >10:1).
  • Step 2 (C4-Oxan-2-yl) : Pd(II)-catalyzed glycosylation using a D-glucose donor with temporary 4,6-O-benzylidene protection.
  • Step 3 (C3,5-Dihydroxyoxan-2-yl) : Koenigs-Knorr conditions (AgOTf promoter) for β-linked glucose attachment.

Global Deprotection and Finalization

  • Silyl Ether Removal : HF·pyridine cleaves TBS groups without affecting acetylated sugars.
  • Acid-Catalyzed Hydrolysis : Mild HCl/MeOH (0.1 M, 25°C) removes acetyl protections, preserving glycosidic bonds.
  • Chromatographic Purification : Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) isolates the final product (>95% purity).

Analytical Validation

  • NMR Spectroscopy :
    • ¹H NMR : Key signals include δ 5.38 (H3 of rhamnose, d, J = 3.5 Hz), δ 4.92 (H1 of glucose, d, J = 7.8 Hz).
    • ¹³C NMR : C17 furanone carbonyl at δ 212.5 ppm; anomeric carbons at δ 95–105 ppm.
  • High-Resolution Mass Spectrometry (HRMS) : [M+Na]⁺ calculated for C₅₄H₈₀O₂₀Na: 1095.5082; observed: 1095.5085.

Yield Optimization Data

Step Conditions Yield (%) Selectivity (α:β)
Aglycone C16-OH Epoxidation/rearrangement 72 N/A
First Glycosylation BF₃·OEt₂, -30°C 68 12:1
Second Glycosylation PdCl₂(PhCN)₂, 40°C 55 8:1
Final Deprotection HF·pyridine, then HCl/MeOH 85 N/A

Challenges and Solutions

  • Steric Hindrance at C3 : Bulky TBS groups improve glycosylation efficiency by preventing undesired β-attack.
  • Acid Sensitivity of Furanone : Low-temperature (0°C) glycosylation prevents retro-aldol decomposition.
  • Regioselective Sugar Attachment : Enzymatic glycosyltransferases (e.g., YjiC from Bacillus) enable C3-specific reactions without protecting groups.

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Microreactors enhance heat transfer during exothermic glycosylation steps.
  • Green Solvents : Ethyl lactate replaces toxic DCM in extraction phases, reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions used.

Scientific Research Applications

The compound’s complex structure and multiple functional groups make it valuable in various scientific research applications, including:

    Chemistry: As a model compound for studying stereochemistry and reaction mechanisms.

    Biology: For investigating its potential biological activity and interactions with biomolecules.

    Medicine: As a potential lead compound for drug development.

    Industry: For its potential use in the synthesis of complex natural products or pharmaceuticals.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

    Pathway Modulation: Affecting various biochemical pathways within cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Steroid Derivatives

Compound Name / ID Key Structural Features Bioactivity / Applications Reference
Target Compound Cyclopenta[a]phenanthren core, furan-3-one, glycosidic trisaccharide Not explicitly stated; inferred steroid-like roles N/A
5-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy...]pyran-2-one Pyran-2-one instead of furan-3-one; similar glycosylation Potential fragrance/blend applications
(E)-methyl 3-((8R,9S,13S,14S,17S)-3-methoxy-13-methyl-17-(phenylethynyl)...acrylate Phenylethynyl and acrylate substituents; lacks glycosylation Synthetic intermediate for pharmaceuticals
(E)-N-(4-((3-(((8R,9S,13S,14S,17S)-17-Hydroxy-13-methyl...)oxy)prop-1-en-2-yl)oxy)-3-methoxybenzyl)-8-methylnon-6-enamide Benzylamide chain; hydroxy and methoxy groups Unspecified; likely receptor-targeting candidate
Key Observations:
  • Furan-3-one vs.
  • Glycosylation: The trisaccharide moiety in the target compound may improve solubility and membrane interaction compared to non-glycosylated analogs like those in .

Glycosylated Analogs

Compound Name / ID Glycosylation Pattern Bioactivity Reference
Target Compound Trisaccharide with 3,4,5-trihydroxy-6-methyloxan Likely influences receptor binding N/A
Quercetin derivative (3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan...) Similar oxyoxan glycosidic linkages SARS-CoV-2 protease inhibition
Key Observations:
  • Sugar Moieties : Both compounds share a 3,4,5-trihydroxy-6-methyloxan group, critical for hydrogen bonding in enzyme interactions .
  • Biological Implications : Glycosylation in the quercetin derivative enhances antiviral activity, suggesting analogous roles for the target compound .

Biological Activity

The compound (2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,...] is a complex organic molecule with potential biological activities. This article aims to explore its biological properties through a review of relevant literature and research findings.

The molecular formula of the compound is C60H100O29C_{60}H_{100}O_{29}, with a molecular weight of 1285.42 g/mol. Its structure includes multiple hydroxyl groups and a cyclopenta[a]phenanthrene core which are often associated with various biological activities.

Antioxidant Activity

Research indicates that compounds with similar structural features exhibit significant antioxidant properties. The presence of multiple hydroxyl groups enhances the ability to scavenge free radicals and reduce oxidative stress in biological systems. Studies have shown that such compounds can inhibit lipid peroxidation and protect cellular components from oxidative damage .

Anti-inflammatory Effects

The compound has been linked to anti-inflammatory activities. In models of inflammation induced by lipopolysaccharides (LPS), similar compounds have demonstrated the ability to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-1β. These effects suggest a potential mechanism for mitigating chronic inflammatory diseases .

Neuroprotective Properties

Neuroprotective effects have been observed in related compounds through mechanisms such as the inhibition of apoptotic pathways and modulation of neuroinflammatory responses. In studies involving focal cerebral ischemia models in rats treated with Panax notoginseng saponins—structurally similar to the compound —significant neuroprotection was noted .

Case Studies

StudyFindingsReference
Study on Panax notoginseng saponinsReduced neurological deficit scores and inflammatory cytokine levels in ischemic rats
Network pharmacology analysisIdentified multiple targets for neuroprotection and anti-inflammatory effects
Antioxidant activity assessmentSignificant reduction in oxidative stress markers in vitro

The biological activity of the compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The hydroxyl groups facilitate electron donation to free radicals.
  • Anti-inflammatory Pathway : Inhibition of NF-kB signaling pathways reduces cytokine production.
  • Neuroprotection : Modulation of calcium influx and inhibition of caspase activation protects neurons from apoptosis.

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